molecular formula C7H7ClN2O2 B2821628 6-Chloro-4-methoxypicolinamide CAS No. 1393486-28-6

6-Chloro-4-methoxypicolinamide

Cat. No. B2821628
CAS RN: 1393486-28-6
M. Wt: 186.6
InChI Key: KKXZIPOXCURMTH-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 6-Chloro-4-methoxypicolinamide consists of a pyridine ring with a methoxy group at the 4-position and a chloro group at the 6-position . The InChI code for this compound is 1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11) .

Scientific Research Applications

Anticancer Agent and Apoptosis Inducer

The compound 6-Chloro-4-methoxypicolinamide, in its structural variations, has been found effective as an anticancer agent. A study discovered that its derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing properties with an EC(50) of 2 nM in cell-based apoptosis induction assays. This compound also demonstrated high efficacy in human MX-1 breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antiemetic and Gastrointestinal Motility Enhancing Agents

6-Chloro-4-methoxypicolinamide-related compounds, specifically 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. These compounds showed promising results in enhancing gut peristaltic activity and increasing gastric emptying, as well as inhibiting cisplatin-induced emesis in animal models (Baldazzi et al., 1996).

Chemosensor for Heavy Metals

A study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a related compound, revealed its selective response to Cd2+ (Cadmium) over other tested metal ions. This compound showed potential for measuring Cd2+ concentrations in waste effluent streams and in food products, indicating its utility in environmental monitoring (Prodi et al., 2001).

Alzheimer's Disease Research

In the context of Alzheimer's disease research, certain chromenones linked to the 1,2,3-triazole ring system, similar in structure to 6-Chloro-4-methoxypicolinamide, demonstrated significant anti-acetylcholinesterase activity. This suggests potential therapeutic applications for Alzheimer's disease, given the importance of acetylcholinesterase inhibition in managing this condition (Saeedi et al., 2017).

Tubulin-Polymerization Inhibitors

Further modifications of the 6-methoxyquinoline moiety in 6-Chloro-4-methoxypicolinamide led to the discovery of new tubulin-polymerization inhibitors, targeting the colchicine site. These inhibitors showed potential for cytotoxic activity against cancer cells, disrupting microtubule formation and causing cell arrest in the G2/M phase (Wang et al., 2014).

Safety and Hazards

According to its Safety Data Sheet, 6-Chloro-4-methoxypicolinamide is classified under the GHS as having acute oral toxicity (Category 4), which means it is harmful if swallowed .

Future Directions

While specific future directions for 6-Chloro-4-methoxypicolinamide are not mentioned, the compound could potentially be used in the synthesis of new chemical entities given its structural similarity to other biologically active compounds .

properties

IUPAC Name

6-chloro-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXZIPOXCURMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methoxypicolinamide

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-6-chloro picolinic acid (25 mmol) in anhydrous DMF (48 mL) was added CDI (27.5 mmol) at 0° C. The reaction mixture was stirred for 5 min in an ice-bath and then stirred at room temperature. After the reaction was completed, NH4OH (190 mL) was added and the reaction mixture was stirred at room temperature for 6 hrs. The mixture was partioned between H2O (200 mL) and DCM (300 mL). The organic layer was washed with H2O and brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude was purified by silica gel chromatography (eluent: DCM/CH3OH) to give compound 18 as a beige solid in 61% yield. MS (ESI, EI+): m/z=187.14 (MH+).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
27.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
61%

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